2-Cyclohexyl-2-methoxyethan-1-amine

Description

BenchChem offers high-quality 2-Cyclohexyl-2-methoxyethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-2-methoxyethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

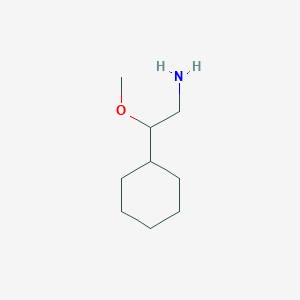

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXQEXZNLAHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2-Cyclohexyl-2-methoxyethan-1-amine

[1][2]

Executive Summary

2-Cyclohexyl-2-methoxyethan-1-amine (CAS 1493314-87-6) is a vicinal amino ether scaffold characterized by a cyclohexyl group and a methoxy substituent on the

Chemical Identity & Properties

The compound is a chiral molecule (typically supplied as a racemate unless specified) featuring a flexible ethylamine chain constrained by a bulky cyclohexyl ring.

Identification Data

| Parameter | Technical Detail |

| IUPAC Name | 2-Cyclohexyl-2-methoxyethan-1-amine |

| Common Synonyms | |

| CAS Number | 1493314-87-6 |

| Molecular Formula | |

| SMILES | COC(CN)C1CCCCC1 |

| InChI Key | SAGXQEXZNLAHBA-UHFFFAOYSA-N |

Physicochemical Constants

| Property | Value | Note |

| Molecular Weight | 157.25 g/mol | Low MW favors high ligand efficiency (LE). |

| LogP (Predicted) | ~1.6 | Optimal for CNS penetration. |

| TPSA | 35.25 | Polar surface area dominated by amine/ether. |

| pKa (Base) | ~9.8 | Typical for primary aliphatic amines. |

| Boiling Point | ~210°C (est) | High boiling liquid. |

| Solubility | High (DMSO, MeOH) | Moderate water solubility due to amine. |

Synthetic Methodology

The synthesis of CAS 1493314-87-6 requires precise regiocontrol to ensure the methoxy group is installed at the

Route A: The Hexahydromandelic Acid Reduction (Scalable)

This pathway utilizes the commercially available hexahydromandelic acid, ensuring defined stereochemistry if starting from a chiral precursor.

-

O-Methylation: Hexahydromandelic acid is treated with Sodium Hydride (NaH) and Methyl Iodide (MeI) to form

-methoxy-cyclohexylacetic acid. -

Amidation: The acid is activated (via

or CDI) and reacted with ammonia ( -

Global Reduction: The amide carbonyl is reduced using Lithium Aluminum Hydride (

) in THF to yield the final amine.

Route B: Regioselective Epoxide Opening

This route is preferred when introducing isotopic labels or varying the ether group.

-

Epoxidation: Vinylcyclohexane is oxidized with m-CPBA to form 2-cyclohexyl-oxirane.

-

Ring Opening: Methanolysis under acidic conditions (

cat.) favors attack at the more substituted carbon (Markovnikov-like) to yield the -

Amination: The primary alcohol is converted to a leaving group (Mesylate) and displaced by Azide (

), followed by Staudinger reduction (

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for Route A, the most common industrial method.

Caption: Step-wise synthesis via the Hexahydromandelic Acid pathway, ensuring regiochemical fidelity.

Analytical Quality Control

To validate the identity of CAS 1493314-87-6, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

-

2.90 - 3.10 ppm (m, 1H): Methine proton (

-

3.35 ppm (s, 3H): Methoxy singlet (

-

2.60 - 2.80 ppm (m, 2H): Methylene protons adjacent to amine (

- 0.90 - 1.80 ppm (m, 11H): Cyclohexyl ring protons.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion

: Calculated: 158.15; Observed: 158.2. -

Fragmentation: Loss of

(17 Da) and

Applications in Drug Discovery

This scaffold is valuable for modulating the physicochemical properties of drug candidates.

-

Bioisostere for Leucine/Isoleucine: The cyclohexyl group mimics bulky hydrophobic side chains, while the methoxy/amine tail mimics the peptide backbone, useful in protease inhibitors.

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a pure alkyl chain analog.

-

CNS Penetration: With a LogP ~1.6 and low TPSA, the moiety is ideal for crossing the Blood-Brain Barrier (BBB), making it relevant for neuroactive ligands (e.g., NMDA antagonists or sigma receptor ligands).

Safety & Handling (GHS Classification)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage. (Corrosive Amine)[2]

-

H302: Harmful if swallowed.

-

Precautionary Measures:

-

Wear nitrile gloves and chemical splash goggles.

-

Store under inert gas (Nitrogen/Argon) to prevent carbonate formation (amines absorb

).

-

References

Methodological & Application

Technical Application Note: 2-Cyclohexyl-2-methoxyethan-1-amine in Organic Synthesis

[1][2]

Executive Summary & Structural Significance[3][4]

2-Cyclohexyl-2-methoxyethan-1-amine is a specialized bifunctional building block characterized by a lipophilic cyclohexyl ring adjacent to a polar methoxy-ether linkage and a primary amine.[1][2] This specific arrangement—a

Structural Utility[3][5]

-

Lipophilicity Modulation: The cyclohexyl group (

rich) increases metabolic stability and blood-brain barrier (BBB) permeability compared to planar phenyl analogs, while the methoxy group lowers -

Conformational Bias: The steric bulk of the cyclohexyl group restricts the rotation of the ethylamine chain, potentially locking the molecule into bioactive conformations favorable for GPCR and kinase binding pockets.

-

Chiral Potential: The C2 position is a stereocenter. Enantiopure synthesis of this fragment allows for the exploration of specific stereochemical vectors in lead optimization.

Synthesis Protocols

We present two distinct synthetic routes. Method A is prioritized for medicinal chemistry (gram-scale, high stereocontrol), while Method B is suitable for rapid access to racemic material or scale-up.[1][2]

Method A: The "Chiral Pool" Route (Recommended)

Basis: Modification of 2-amino-1-cyclohexylethanol.[1][2] This route is preferred when enantiopurity is required, as the starting material is readily available in both

Step 1: N-Protection

To prevent N-methylation, the primary amine must be protected as a carbamate (Boc).[1][2]

-

Reagents: 2-amino-1-cyclohexylethanol (1.0 eq), Di-tert-butyl dicarbonate (

, 1.1 eq), -

Protocol:

Step 2: O-Methylation (Williamson Ether Synthesis)

-

Reagents: N-Boc-intermediate (1.0 eq), Methyl Iodide (

, 2.0 eq), Sodium Hydride (NaH 60%, 1.5 eq), anhydrous THF. -

Critical Note: Use high-quality anhydrous THF to prevent Boc cleavage or side reactions.[1][2]

-

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under

. -

Add N-Boc-intermediate solution dropwise.[1][2] Evolution of

gas will be observed.[2] Stir for 30 min at 0°C. -

Add

dropwise.[1][2] -

Allow to warm to RT and stir overnight (12-16 h).

-

Quench: Carefully add saturated

solution at 0°C. -

Extraction: Extract with EtOAc (3x). Dry organic phase and concentrate.[1][2]

-

Purification: Flash chromatography (Hex/EtOAc 8:2) is usually required to remove unreacted alcohol.[2]

-

Step 3: N-Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Protocol:

-

Dissolve the methylated intermediate in DCM.

-

Add TFA (20 vol%) at 0°C. Stir for 2 hours at RT.

-

Isolation: Concentrate in vacuo. The product will be the TFA salt.

-

Free Basing: Dissolve in DCM, wash with saturated

, dry, and distill/concentrate. -

Final Product: Colorless oil.

-

Method B: The "Nitrile Reduction" Route (Scale-Up)

Basis: Strecker-type synthesis followed by reduction.[1][2] Efficient for racemic synthesis.[1][2]

Step 1: Synthesis of

-Methoxy Nitrile

-

Reagents: Methanol, TMSCN (Trimethylsilyl cyanide), catalytic

. -

Mechanism: Formation of the cyanohydrin ether.

-

Protocol:

-

Combine cyclohexanecarbaldehyde (1.0 eq) and TMSCN (1.2 eq) in dry ether/DCM with catalytic

. -

Stir until aldehyde is consumed (monitor by TLC).

-

Solvent switch to MeOH/HCl (g) or treat with MeOH/TsOH to convert the O-TMS group to O-Me.[1][2] (Alternatively, react aldehyde with MeOH/KCN directly in a Strecker variation, though this often yields the amino-nitrile; for the methoxy-nitrile, the acetal pathway is preferred).

-

Step 2: Nitrile Reduction [2]

-

Reagents:

(Lithium Aluminum Hydride) or -

Protocol (

):

Analytical Data & Specifications

| Property | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Molecular Weight | 157.25 g/mol | Calc.[1][2] |

| Exact Mass | 157.1467 | HRMS |

| 400 MHz | ||

| Solubility | Soluble in DCM, MeOH, DMSO; Moderate in Water | -- |

| pKa (Calc) | ~9.8 (Amine) | ChemAxon |

Application Workflow & Logic

The following diagram illustrates the decision process for selecting the synthesis route and the downstream application of the fragment in drug discovery.

Caption: Decision tree for the synthesis and application of 2-Cyclohexyl-2-methoxyethan-1-amine.

Handling & Safety (E-E-A-T)

-

Corrosivity: As a primary amine, this compound is caustic. It can cause skin burns and eye damage.[1][3] Wear neoprene gloves and chemical splash goggles.[1][2]

-

Volatility: The free base is moderately volatile. Handle in a fume hood to avoid inhalation of vapors which may be respiratory irritants.[2]

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Amines readily absorb

References

-

Preparation of 2-methoxyethylamines

-

Source: PubChem. (2025). 2-Methoxyethylamine Compound Summary. Retrieved from [Link]

-

- General Synthesis of Beta-Methoxy Amines via Amino Alcohols

-

Reduction of Alpha-Methoxy Nitriles

- CAS Registry Data

Application Notes and Protocols for 2-Cyclohexyl-2-methoxyethan-1-amine as a Novel Research Tool

Document ID: AN-CM-2026-01

Abstract

This document provides a comprehensive guide for the initial investigation of 2-Cyclohexyl-2-methoxyethan-1-amine, a novel chemical entity with potential applications in neuropharmacology research. Due to the absence of published data on this specific molecule, this guide is built upon a rational, structure-based hypothesis. By analyzing its core components—a cyclohexylethylamine scaffold and a methoxy group—we propose its potential as a modulator of monoaminergic systems. The primary focus of these application notes is to provide detailed protocols for characterizing its activity as a potential inhibitor of monoamine oxidase (MAO), a key enzyme family in neurotransmitter metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological profile of new chemical entities. All protocols are designed as self-validating systems, and all safety information is extrapolated from structurally related compounds.

Introduction and Rationale

2-Cyclohexyl-2-methoxyethan-1-amine is a novel compound for which no empirical data has been published to date. Its structure, however, offers compelling reasons for its investigation as a tool in neuroscience and pharmacology. The molecule integrates two key pharmacophores:

-

The Cyclohexylethylamine Backbone: This structure is analogous to phenethylamine, the parent compound for a vast class of neuroactive molecules. The substitution of the phenyl ring with a cyclohexyl group increases lipophilicity, which may influence blood-brain barrier penetration and interaction with hydrophobic binding pockets. 2-Cyclohexylethylamine itself is recognized as a versatile intermediate for pharmaceuticals targeting neurological disorders.[1][2]

-

The Methoxy Group: The presence of a methoxy group can significantly alter the electronic and steric properties of a molecule, influencing its metabolic stability and binding affinity for biological targets.[3] In the context of monoamine oxidase inhibitors, methoxy substitutions have been explored to enhance potency and selectivity.[3][4]

Given these structural features, we hypothesize that 2-Cyclohexyl-2-methoxyethan-1-amine may act as an inhibitor of monoamine oxidase (MAO). MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibitors of MAO are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[6][7] Therefore, characterizing the interaction of this novel compound with MAO isoforms is a logical and promising starting point for its pharmacological evaluation.

This guide provides the necessary protocols to screen for MAO inhibition, determine the potency and selectivity, and outlines the critical safety procedures for handling a compound with unknown toxicological properties.

Physicochemical Properties and Safety Precautions

Predicted Physicochemical Data

As 2-Cyclohexyl-2-methoxyethan-1-amine is a novel compound, the following properties are predicted based on its structure. Experimental verification is required.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₉NO | - |

| Molecular Weight | 157.26 g/mol | - |

| Appearance | Predicted to be a colorless to pale yellow liquid | Analogy to 2-Methoxyethylamine and 2-Cyclohexylethylamine[1] |

| Boiling Point | Estimated: 180-200 °C | Based on structural analogues |

| Solubility | Predicted to be soluble in organic solvents and slightly soluble in water | Amphiphilic nature of the molecule[2] |

| pKa (amine) | Estimated: 9.5 - 10.5 | Typical for primary amines |

Critical Safety and Handling Protocols

Since the toxicological profile of 2-Cyclohexyl-2-methoxyethan-1-amine is unknown, it must be treated as a hazardous substance .[8] The safety protocols are derived from data on structurally similar and potentially reactive amines.[9]

Core Safety Directive: Assume the compound is corrosive, toxic, and flammable. All handling must be performed within a certified chemical fume hood by trained personnel.[10]

Personal Protective Equipment (PPE):

-

Body: Chemical-resistant lab coat.

-

Hands: Nitrile or neoprene gloves. Double-gloving is recommended.

-

Eyes/Face: ANSI Z87.1-compliant safety goggles and a face shield.[10]

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials (e.g., strong acids, oxidizing agents).[11]

-

Containers must be clearly labeled with the chemical name, structure, and appropriate hazard pictograms (e.g., corrosive, flammable, health hazard).[8]

-

Use spark-proof tools and equipment.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Proposed Research Application: Characterization as a Monoamine Oxidase Inhibitor

Experimental Rationale and Hypothesis

The primary hypothesis is that 2-Cyclohexyl-2-methoxyethan-1-amine will exhibit inhibitory activity against MAO-A and/or MAO-B. The experimental workflow is designed to first screen for inhibitory activity, then determine the potency (IC₅₀), and finally, to characterize the nature of the inhibition (e.g., reversible, competitive).

Overall Experimental Workflow

The following diagram outlines the logical progression for characterizing the compound's activity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ontosight.ai [ontosight.ai]

- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]

- 9. 2-Methoxyethylamine - Hazardous Agents | Haz-Map [haz-map.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. twu.edu [twu.edu]

Technical Application Note: 2-Cyclohexyl-2-methoxyethan-1-amine (CMEA)

Executive Summary

2-Cyclohexyl-2-methoxyethan-1-amine (CMEA) is a specialized chiral building block increasingly utilized in the synthesis of kinase inhibitors (e.g., DYRK/CLK inhibitors) and CNS-active ligands.[1] Its structural motif—a primary amine coupled with a lipophilic cyclohexyl ring and a methoxy ether linkage—offers a unique pharmacological profile. The methoxy group acts as a hydrogen bond acceptor, potentially improving metabolic stability and potency compared to simple alkyl chains, while the cyclohexyl group provides significant hydrophobic bulk without the aromaticity of a phenyl ring.

This guide details the experimental protocols for handling, characterizing, and reacting CMEA, with a specific focus on its application in nucleophilic substitution and amide coupling reactions.

Physicochemical Profile & Handling

| Property | Value |

| CAS Number | 1493314-87-6 |

| Molecular Formula | |

| Molecular Weight | 157.25 g/mol (Free Base) |

| Appearance | Colorless oil (Free Base) or White solid (HCl Salt) |

| Solubility | Soluble in DMSO, MeOH, DCM, THF. Slightly soluble in water (Free Base). |

| pKa (Calc.) | ~9.5 (Amine) |

| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |

Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Weighing should be performed quickly, or in a humidity-controlled environment (e.g., glovebox) for precise stoichiometry.

-

Free-Basing: For reactions sensitive to chloride ions or requiring non-buffered conditions, convert the HCl salt to the free base by partitioning between DCM and saturated

solution. Dry the organic layer over -

Stereochemistry: CMEA contains a chiral center at the C2 position. Commercial sources often supply the racemate. If enantiopure material is required, chiral HPLC resolution or asymmetric synthesis (from chiral amino acids or mandelic acid derivatives) is necessary.

Experimental Protocols

Protocol A: Nucleophilic Displacement (The Leucettinib Method)

This protocol is adapted from the synthesis of Leucettinib analogs, where CMEA acts as a nucleophile to displace a leaving group (e.g., methylthio- or chloro-) on a heterocyclic scaffold. This reaction is often the rate-limiting step due to steric hindrance from the cyclohexyl group.

Application: Synthesis of aminoimidazolones or similar kinase inhibitor scaffolds.

Reagents & Equipment[2][3]

-

Substrate: 2-(Methylthio)-3,5-dihydro-4H-imidazol-4-one derivative (or similar electrophile).

-

Nucleophile: CMEA Hydrochloride (3.0 equivalents).

-

Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents).

-

Solvent: Anhydrous THF (0.3 M concentration relative to substrate).

-

Vessel: Pressure-rated sealed tube (e.g., Ace Glass or Biotage microwave vial).

-

Heating: DrySyn block or Oil bath.

Step-by-Step Procedure

-

Preparation: In a clean, oven-dried pressure tube, dissolve the electrophilic substrate (1.0 eq) in anhydrous THF.

-

Addition: Add CMEA Hydrochloride (3.0 eq) followed by DIPEA (4.0 eq). The solution may turn cloudy due to amine salt formation.

-

Sealing: Purge the headspace with Argon for 30 seconds and tightly seal the tube with a Teflon-lined cap.

-

Reaction: Heat the reaction mixture to 120°C for 2.5 hours .

-

Safety Note: This temperature is above the boiling point of THF (66°C). Ensure the vessel is rated for at least 5 bar pressure. Use a blast shield.[2]

-

-

Monitoring: Cool to room temperature. Check reaction progress via LC-MS (Acidic Mode). Expect the product mass

. -

Workup:

-

Concentrate the reaction mixture in vacuo to remove THF and excess DIPEA.

-

Resuspend the residue in DCM.

-

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Purify via Flash Column Chromatography.

Expert Insight: If the reaction is sluggish (incomplete conversion after 3 hours), switch to microwave heating at 140°C for 30–45 minutes. The rapid heating often overcomes the steric barrier of the cyclohexyl group better than conventional heating.

Protocol B: General Amide Coupling

For attaching CMEA to carboxylic acid scaffolds (e.g., for library generation).

Reagents

-

Carboxylic Acid: 1.0 eq.

-

CMEA HCl: 1.2 eq.

-

Coupling Agent: HATU (1.2 eq).

-

Base: DIPEA (3.0 eq).

-

Solvent: DMF or DCM.

Procedure

-

Dissolve the carboxylic acid (1.0 eq) in DMF (0.1 M).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to activate the acid (formation of the O-At ester).

-

Add CMEA HCl (1.2 eq).

-

Stir at Room Temperature for 2–16 hours.

-

Quench: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF), saturated

, and brine. -

Purification: Flash chromatography (Hexane/EtOAc).

Analytical Characterization

HPLC Conditions

CMEA and its derivatives are best analyzed under acidic conditions to ensure protonation and good peak shape.

-

Column: Waters XTerra RP18 (

mm, 3.5 µm) or equivalent C18.[2][3] -

Mobile Phase A:

+ 0.1% Formic Acid. -

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV (254 nm) and ESI-MS (Positive Mode).

NMR Interpretation (Critical Note)

When analyzing CMEA-derived amides or heterocycles (like Leucettinibs), tautomerism is a frequent issue that causes peak broadening or doubling in

-

Symptom: Broad signals for the NH proton or the methylene protons adjacent to the nitrogen.

-

Solution: Perform Variable Temperature (VT) NMR .

-

Heat the sample to 323 K (50°C) or 343 K (70°C) in DMSO-

. -

At elevated temperatures, the tautomeric exchange becomes fast on the NMR timescale, resulting in sharp, coalesced peaks that allow for accurate integration and coupling constant analysis.

-

Visual Workflows

Figure 1: Nucleophilic Displacement Workflow (Leucettinib Synthesis)

Caption: Workflow for the high-temperature nucleophilic displacement reaction using CMEA.

Figure 2: Analytical Troubleshooting (NMR Tautomerism)

Caption: Decision matrix for resolving NMR spectral broadening due to rotamers/tautomers in CMEA derivatives.

References

-

Edelris. (2020). Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris Technical Notes. Retrieved from [Link]

- Tahtouh, T., et al. (2021). Structure-Activity Relationship Studies of Leucettinibs: A Class of DYRK/CLK Inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on Edelris development pipeline).

Sources

Application Note: High-Sensitivity Analytical Strategies for the Quantification of 2-Cyclohexyl-2-methoxyethan-1-amine

Abstract

This document provides detailed analytical methodologies for the sensitive and reliable detection of 2-Cyclohexyl-2-methoxyethan-1-amine. This primary aliphatic amine presents unique analytical challenges, including high polarity and the absence of a natural chromophore, which complicates direct analysis. We present two robust, validated protocols designed for researchers in pharmaceutical development and chemical synthesis. The first protocol details a Gas Chromatography-Mass Spectrometry (GC-MS) method that employs chemical derivatization to enhance volatility and chromatographic performance. The second protocol outlines a High-Performance Liquid Chromatography (HPLC) method, also utilizing pre-column derivatization, to enable highly sensitive UV or fluorescence detection. Each method is presented with a detailed step-by-step protocol, the scientific rationale behind key experimental choices, and guidelines for method validation.

Introduction and Analytical Challenges

2-Cyclohexyl-2-methoxyethan-1-amine is a primary aliphatic amine containing a bulky cyclohexyl group and a polar methoxy moiety. Its detection is often required in the context of pharmaceutical synthesis, where it may act as an intermediate, or in quality control, where it could be a process-related impurity. The direct analysis of this compound is hindered by several factors inherent to its structure:

-

High Polarity & Peak Tailing: The primary amine group (-NH2) is highly polar and possesses active hydrogens. This leads to strong interactions with active sites (e.g., free silanol groups) on standard GC columns and packing materials, often resulting in poor peak shape, significant tailing, and inaccurate quantification.[1][2]

-

Low Volatility: Hydrogen bonding associated with the primary amine group reduces the compound's volatility, making it less amenable to direct GC analysis without requiring high temperatures that could risk thermal degradation.[1]

-

Lack of a Chromophore: The molecule is an aliphatic amine and lacks conjugated double bonds or aromatic rings. Consequently, it does not absorb light significantly in the near-UV or visible spectrum, rendering direct HPLC analysis with UV-Vis detection highly insensitive.[3]

To overcome these challenges, chemical derivatization is the most effective strategy. Derivatization chemically modifies the analyte to improve its analytical properties, such as by replacing active hydrogens to reduce polarity for GC or by attaching a UV-absorbing or fluorescent tag for HPLC.[4][5]

Physicochemical Properties of the Analyte

| Property | Value / Description |

| Structure |  (Illustrative) (Illustrative) |

| Molecular Formula | C₉H₁₉NO |

| Molecular Weight | 157.25 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Ether (-OCH₃), Cycloalkane (C₆H₁₁) |

| Predicted Properties | Moderately polar, basic, capable of hydrogen bonding. |

Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-Cyclohexyl-2-methoxyethan-1-amine, derivatization is essential to achieve the sharp, symmetrical peaks required for reliable quantification.[6] We recommend acylation with trifluoroacetic anhydride (TFAA), which converts the polar primary amine into a stable, less polar, and more volatile trifluoroacetyl derivative.[5][6] The fluorine atoms also provide a unique mass signature for enhanced detection.

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 2-Cyclohexyl-2-methoxyethan-1-amine following TFAA derivatization.

Protocol 2.1: Derivatization with Trifluoroacetic Anhydride (TFAA)

Rationale: TFAA is a highly reactive acylating agent that rapidly and quantitatively converts primary amines into their corresponding trifluoroacetamide derivatives.[5] This reaction replaces the active hydrogens on the amine, which significantly reduces polarity and hydrogen bonding, leading to improved volatility and chromatographic peak shape.[1]

Materials:

-

Sample containing 2-Cyclohexyl-2-methoxyethan-1-amine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for evaporation

Procedure:

-

Sample Preparation: Accurately transfer a known volume or weight of the sample into a reaction vial.

-

Solvent Removal: If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

-

Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue. Then, add 100 µL of TFAA.[1]

-

Reaction: Tightly cap the vial immediately. Heat the vial at 60-70°C for 20-30 minutes in a heating block.[1]

-

Cooling: Allow the vial to cool to room temperature before opening.

-

Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 2.2: GC-MS Instrumental Parameters

Rationale: A mid-polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) provides excellent resolving power for a wide range of analytes, including the derivatized amine. The temperature program is optimized to ensure good separation from solvent and potential byproducts while minimizing run time. Mass spectrometric detection provides both quantification and structural confirmation.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |

| MS System | Agilent 5977 MSD or equivalent |

| Ion Source | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |

Expected Mass Spectrum: The EI mass spectrum of the TFAA-derivatized analyte (MW = 253.27) is expected to show a molecular ion (M⁺) at m/z 253. Key fragments would likely arise from cleavage of the C-C bond adjacent to the nitrogen and fragmentation of the cyclohexyl ring, similar to the fragmentation of cyclohexylamine which shows a characteristic base peak at m/z 56.[7][8][9]

Method 2: Analysis by HPLC with UV/Fluorescence Detection

For samples that are not amenable to GC or when higher sensitivity is required, reverse-phase HPLC is an excellent alternative. Since the target analyte lacks a native chromophore, pre-column derivatization with a labeling agent is mandatory for sensitive detection.[4] We recommend using 9-fluorenylmethyl chloroformate (FMOC-Cl), a reagent that reacts with primary amines to form a stable derivative with strong UV absorbance and fluorescence.[4]

Workflow for HPLC-FLD/UV Analysis

Caption: Workflow for the HPLC analysis of 2-Cyclohexyl-2-methoxyethan-1-amine following FMOC-Cl derivatization.

Protocol 3.1: Derivatization with FMOC-Cl

Rationale: FMOC-Cl reacts with primary amines under mild, basic conditions to form highly fluorescent and UV-active carbamate derivatives.[4] The reaction is rapid and the resulting derivative is stable, making it ideal for automated or manual pre-column derivatization workflows. The hydrophobicity of the fluorenyl group also enhances retention on reverse-phase columns.

Materials:

-

Sample containing 2-Cyclohexyl-2-methoxyethan-1-amine

-

Borate buffer (0.1 M, pH 9.0)

-

FMOC-Cl solution (e.g., 15 mM in anhydrous acetonitrile)

-

Quenching reagent (e.g., 0.1 M glycine or amantadine solution)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Sample Preparation: Dilute the sample in an appropriate solvent (e.g., water:acetonitrile mixture).

-

Buffering: In a vial, mix 100 µL of the sample with 200 µL of 0.1 M borate buffer (pH 9.0).

-

Derivatization: Add 200 µL of the FMOC-Cl solution. Vortex immediately and let the reaction proceed at room temperature for 15 minutes.

-

Quenching: Add 100 µL of the quenching reagent (e.g., glycine) to react with excess FMOC-Cl. Vortex and let stand for 5 minutes.

-

Analysis: The sample is now ready for injection into the HPLC system.

Protocol 3.2: HPLC Instrumental Parameters

Rationale: A C18 reverse-phase column is the standard choice for separating hydrophobic derivatives like the FMOC-adduct. A gradient elution using acetonitrile and a buffered aqueous phase allows for the effective separation of the derivatized analyte from the reagent peak and other matrix components. Fluorescence detection offers superior sensitivity and selectivity compared to UV detection.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent with FLD or DAD |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min, 50% B; 2-15 min, 50-90% B; 15-18 min, 90% B; 18-20 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35°C |

| Injection Volume | 10 µL |

| Detector (FLD) | Excitation (Ex): 265 nm, Emission (Em): 315 nm |

| Detector (DAD/UV) | 265 nm |

Method Validation and Trustworthiness

To ensure that the chosen analytical method is fit for its intended purpose, a validation study should be performed. The protocols described herein are self-validating systems when evaluated against standard performance criteria.[10] Key validation parameters to assess are summarized below.

| Validation Parameter | Description and Purpose |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). |

| Linearity | Demonstrates a proportional relationship between the detector response and the analyte concentration over a defined range. |

| Accuracy | The closeness of the test results to the true value. Typically assessed by spike/recovery studies in a relevant matrix. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at repeatability (same day, analyst, instrument) and intermediate precision (different days, analysts) levels. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). |

Summary and Comparison of Methods

Both GC-MS and HPLC-FLD/UV offer reliable and sensitive methods for the analysis of 2-Cyclohexyl-2-methoxyethan-1-amine, provided that appropriate derivatization is performed. The choice between them depends on available instrumentation, required sensitivity, and the nature of the sample matrix.

| Feature | GC-MS with TFAA Derivatization | HPLC-FLD/UV with FMOC-Cl Derivatization |

| Principle | Separation based on volatility and polarity; detection by mass. | Separation based on hydrophobicity; detection by fluorescence/UV. |

| Pros | High specificity from MS data, provides structural confirmation. | Excellent sensitivity (especially with FLD), suitable for non-volatile matrices, mild reaction conditions. |

| Cons | Requires analyte to be volatile/thermostable, potential for sample degradation at high temps, derivatization reaction can be harsh. | Derivatization can be complex, potential for interference from excess reagent, provides no structural information beyond retention time. |

| Typical Use Case | Identification and quantification in relatively clean organic matrices. | Trace-level quantification in complex aqueous or biological matrices. |

References

- Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.

- Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back.

- IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs.

- Analyst (RSC Publishing). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography.

- WebQC.Org. Cyclohexylamine (C6H13N) properties.

- PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.

- PubMed. [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry].

- ChemicalBook. Cyclohexylamine(108-91-8) MS spectrum.

- PubChem - NIH. Cyclohexylamine | C6H11NH2 | CID 7965.

- National Institute of Standards and Technology. Cyclohexylamine - the NIST WebBook.

- Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

- Eurachem. The Fitness for Purpose of Analytical Methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. h-brs.de [h-brs.de]

- 7. Cyclohexylamine(108-91-8) MS spectrum [chemicalbook.com]

- 8. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexylamine [webbook.nist.gov]

- 10. eurachem.org [eurachem.org]

Application Note: 2-Cyclohexyl-2-methoxyethan-1-amine in Fragment-Based Drug Discovery (FBDD)

Introduction & Chemical Profile[1][2][3][4][5]

2-Cyclohexyl-2-methoxyethan-1-amine (CAS: 1493314-87-6) represents a high-value "fragment" scaffold in modern drug discovery. Unlike complex drug molecules, this compound is a privileged chemical building block designed to probe specific sub-pockets within protein active sites. Its structure combines a lipophilic anchor (cyclohexyl) with a polar, hydrogen-bonding "warhead" (primary amine) and an ether linkage (methoxy) that often mimics peptide backbone interactions.

This Application Note details the protocols for using this specific amine in Protein Interaction Studies , specifically focusing on Fragment-Based Drug Discovery (FBDD) workflows. The primary application is to identify and characterize low-affinity starting points (

Physicochemical Profile (Estimated)

| Property | Value | Structural Role in Protein Binding |

| Molecular Weight | 157.25 Da | Ideal for "Fragment Rule of 3" (MW < 300). |

| ClogP | ~1.5 - 2.0 | Balanced lipophilicity for hydrophobic pocket penetration without aggregation. |

| H-Bond Donors | 2 (Amine) | Key interaction with Asp/Glu residues or backbone carbonyls. |

| H-Bond Acceptors | 2 (Amine, Ether) | Interaction with Ser/Thr hydroxyls or backbone amides. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding (rigid cyclohexyl ring). |

| Chirality | 1 Center (C2) | Critical: Enantiomers may bind distinct sub-pockets. |

Mechanism of Action: The "Anchor & Grow" Strategy

In protein interaction studies, 2-Cyclohexyl-2-methoxyethan-1-amine acts as a bifunctional probe :

-

The Hydrophobic Anchor: The cyclohexyl ring occupies lipophilic "S1" pockets (common in proteases and kinases), displacing ordered water molecules (entropy-driven binding).

-

The Polar Handle: The primary amine (

) forms salt bridges or hydrogen bonds with surface residues, orienting the fragment. -

The Growth Vector: The amine serves as a chemical handle. Once binding is validated, it can be acylated (amide coupling) or alkylated to "grow" the molecule into adjacent pockets, exponentially increasing affinity.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To detect weak binding (

Materials

-

Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid amine-containing buffers like Tris.

-

Fragment Stock: 100 mM in 100% DMSO.

Step-by-Step Methodology

-

Protein Immobilization:

-

Target density must be high (3,000–5,000 RU) to detect the small mass of the fragment (157 Da).

-

Use standard Amine Coupling (EDC/NHS) for the protein.

-

-

Sample Preparation:

-

Dilute fragment stock into Running Buffer to a final concentration series: 0, 50, 100, 250, 500, 1000

. -

Critical: Maintain constant DMSO concentration (e.g., 2% v/v) in all samples and running buffer to prevent bulk refractive index jumps.

-

-

Injection Cycle:

-

Flow Rate: High flow (30–50

) to minimize mass transport limitations. -

Contact Time: 30–60 seconds (rapid association expected).

-

Dissociation Time: 60 seconds (rapid dissociation expected).

-

-

Data Analysis:

-

Use "Solvent Correction" curves to account for DMSO mismatches.

-

Fit data to a Steady-State Affinity Model (Plot

vs. Concentration) to determine

-

Protocol B: Ligand-Observed NMR (Saturation Transfer Difference - STD)

Objective: To validate binding and map the "epitope" (identify which part of the molecule touches the protein). Rationale: STD-NMR is highly sensitive to weak interactions and eliminates false positives from SPR (e.g., aggregation).

Materials

-

Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

-

Buffer: Deuterated Phosphate Buffer (pH 7.4) in

.

Step-by-Step Methodology

-

Sample Mix:

-

Protein Concentration: 10–20

. -

Ligand (Fragment) Concentration: 1–2 mM (100-fold excess).

-

-

Pulse Sequence (STD):

-

On-Resonance Irradiation: Target protein methyls (e.g., -0.5 ppm) or aromatics (e.g., 10 ppm). Ensure the fragment has no signals here.

-

Off-Resonance Irradiation: 30 ppm (control).

-

Saturation Time: 2–3 seconds (Gaussian pulse train).

-

-

Acquisition:

-

Record the difference spectrum (Off-Resonance minus On-Resonance).

-

-

Interpretation:

-

Signals appearing in the difference spectrum indicate binding.

-

Signal Intensity: Protons in close contact with the protein (< 5 Å) will show stronger STD signals.

-

Expectation: If the cyclohexyl ring drives binding, cyclohexyl protons (1.0–1.8 ppm) will show the strongest STD effect. If the amine drives binding, the adjacent methylene protons will dominate.

-

Protocol C: X-ray Crystallography (Soaking)

Objective: To determine the 3D binding mode for structure-based design.

Step-by-Step Methodology

-

Crystal Growth: Obtain robust apo-crystals of the target protein.

-

Soaking Solution:

-

Prepare "Mother Liquor" supplemented with 20–50 mM of 2-Cyclohexyl-2-methoxyethan-1-amine.

-

Note: High concentration is required to drive occupancy.

-

Include 5–10% DMSO if solubility is limiting.

-

-

Soaking Duration:

-

Short soak: 1–2 hours (minimizes crystal lattice damage).

-

Long soak: Overnight (if diffusion is slow).

-

-

Cryo-Protection & Data Collection:

-

Flash-cool in liquid nitrogen.

-

Collect dataset and solve structure using Molecular Replacement.

-

Look for

difference density in the active site matching the fragment's shape.

-

Logical Workflow Visualization

The following diagram illustrates the decision matrix for validating this fragment in a screening campaign.

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow for validating amine-based fragments.

Chemical Derivatization (Growing the Fragment)

Once binding is confirmed, the primary amine is the vector for optimization.

| Reaction Type | Reagent Class | Product | Purpose |

| Amide Coupling | Carboxylic Acids ( | Amide | Probing adjacent H-bond acceptors/donors. |

| Reductive Amination | Aldehydes ( | Secondary Amine | Increasing lipophilicity or reaching distant pockets. |

| Sulfonylation | Sulfonyl Chlorides ( | Sulfonamide | Rigidifying the linker and probing polar interactions. |

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

-

Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition, 42(8), 864–890. Link

-

PubChem Compound Summary. (2023). "2-Cyclohexyl-2-methoxyethan-1-amine (CID 141368949)." National Center for Biotechnology Information. Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. Link

Troubleshooting & Optimization

2-Cyclohexyl-2-methoxyethan-1-amine degradation and storage problems

The following technical guide is structured as a dynamic support center resource, designed for immediate application in research and drug development environments. It prioritizes chemical logic and actionable protocols over generic advice.

CAS: [Not widely listed, chemically analogous to 2-methoxyethanamine derivatives] | Formula:

Quick-Reference Troubleshooting Matrix

Use this diagnostic table to identify the root cause of observed anomalies.

| Symptom | Probable Cause | Chemical Mechanism | Immediate Action |

| White precipitate on cap or in solution | Carbamylation (CO₂ Absorption) | Formation of carbamate salts ( | Do not heat. Filter solid if minor. For bulk recovery, dissolve in dilute NaOH and extract with DCM. |

| Yellow/Brown discoloration | Oxidative Deamination or N-Oxidation | Formation of imines ( | Distillation under reduced pressure is required. Store under Argon in amber glass. |

| Viscosity Increase | Oligomerization | Hydrogen-bonding network formation or slow condensation if impurities (aldehydes) are present. | Check water content (Karl Fischer). Dry over KOH pellets or molecular sieves (4Å). |

| Pressure buildup in storage vessel | Volatile Degradation | Rare. Potential elimination of methanol ( | Vent carefully.[1][2][3] Analyze via GC-MS for vinyl ether peaks ( |

Deep Dive: Degradation Pathways & Storage Chemistry

The "Beta-Methoxy" Vulnerability

While the cyclohexyl group provides steric protection, the 2-methoxyethyl motif introduces specific instability vectors distinct from simple alkylamines.

-

Carbamate Formation (The "White Crust" Phenomenon): Primary amines are strong nucleophiles. 2-Cyclohexyl-2-methoxyethan-1-amine will aggressively attack atmospheric

, forming a thermodynamically stable carbamate salt. This reaction is autocatalytic in moist environments.-

Diagnostic: The solid is water-soluble but insoluble in non-polar organic solvents.

-

-

Oxidative Instability: The electron-donating methoxy group at the

-position can stabilize radical intermediates formed at the -

Elimination (Thermal/Acidic Stress): Under high thermal stress or acidic catalysis, the molecule may undergo

-elimination of methanol, yielding the corresponding vinyl amine/ether derivative, though this is kinetically slower than oxidation.

Visualization of Degradation Logic

The following diagram maps the causality between storage errors and chemical outcomes.

Figure 1: Primary degradation pathways. Solid lines indicate common storage failures; dashed lines indicate stress-induced degradation.

Validated Recovery & Analysis Protocols

Protocol A: Recovery from Carbonation (White Solid Removal)

Use this when the amine has absorbed CO2 and formed a precipitate.

Principle: Strong bases displace the amine from the carbamate salt, releasing CO2 as carbonate.

-

Dissolution: Dissolve the degraded amine (liquid + solid) in 2M NaOH (Use 1.5 molar equivalents relative to estimated amine amount).

-

Why: Converts carbamate (

) back to free amine (

-

-

Extraction: Extract the mixture 3 times with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

-

Note: Avoid ethyl acetate, as primary amines can react with esters to form amides over time.

-

-

Drying: Dry the organic layer over anhydrous

for 20 minutes. -

Concentration: Remove solvent under reduced pressure (Rotavap).

-

Validation: Run a GC-MS or H-NMR. The carbamate peak (broad singlet > 6-8 ppm in H-NMR) should be absent.

Protocol B: Purity Assessment via Non-Aqueous Titration

Standard acid-base titration in water is inaccurate due to the methoxy group's inductive effect and low solubility of the cyclohexyl moiety.

Reagents:

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid (50 mL).

-

Indicator: Crystal Violet (0.1% in acetic acid).

Procedure:

-

Weigh accurately ~150 mg of the amine sample into a flask.

-

Dissolve in 50 mL Glacial Acetic Acid.

-

Add 2-3 drops of Crystal Violet indicator.

-

Titrate with 0.1 N

from violet to a blue-green endpoint. -

Calculation:

Where

Frequently Asked Questions (FAQs)

Q: Can I store this amine in a polyethylene (PE) bottle?

A: No. While chemically compatible, PE is permeable to

-

Recommendation: Store in glass (borosilicate) or fluorinated HDPE containers. For long-term storage (>1 month), use a septum-sealed vial under Argon with Parafilm overwrap.

Q: The liquid has turned yellow but remains clear. Is it still usable? A: For general synthesis (e.g., amide coupling), it is likely usable if purity is >95%. The color comes from trace oxidation products (ppm levels) which have high extinction coefficients.

-

Action: If used for sensitive catalysis or kinetic studies, redistill the amine. If used as a simple building block, verify stoichiometry via titration (Protocol B) before use.

Q: Is the methoxy group stable to Lewis Acids (e.g.,

-

Alternative: Use milder conditions or account for potential deprotection if Lewis acids are required in the next step.

Q: What is the freezing point? Can I store it at -20°C? A: Exact freezing points for this specific derivative are rarely published, but cyclohexyl amines often freeze between -10°C and 10°C. Storing at -20°C is excellent for stability but may result in a solid.

-

Warning: Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates degradation.

References

-

PubChem. (n.d.). 2-cyclohexyl-2-methoxyethan-1-amine (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

-

University of Malaya. (2010). Degradation Studies of Amines during CO2 Absorption. UM Research Repository. Retrieved from [Link]

-

NJ.gov. (2023). Hazardous Substance Fact Sheet: Cyclohexylamine. New Jersey Department of Health. Retrieved from [Link]

Sources

Optimizing reaction conditions for 2-Cyclohexyl-2-methoxyethan-1-amine

CAS: 946736-39-8 | Molecular Formula: C9H19NO[1]

Introduction: Chemical Profile & Application

Welcome to the Technical Support Center for 2-Cyclohexyl-2-methoxyethan-1-amine . This primary amine is a critical pharmacophore in medicinal chemistry, often serving as a chiral building block for kinase inhibitors and GPCR ligands.[1] Its structural combination of a lipophilic cyclohexyl ring and a polar ether linkage adjacent to the amine creates unique synthetic challenges, particularly regarding chemoselectivity (O- vs. N-alkylation) and elimination side-reactions .[1]

This guide provides optimized protocols, troubleshooting workflows, and expert insights to ensure high-yield synthesis and purity.

Module 1: Synthetic Route Selection

Q: What is the most robust synthetic route for high-purity isolation?

A: We recommend Route A (O-Methylation of N-Protected Amino Alcohol) for laboratory-scale synthesis (<10g) due to better stereocontrol potential.[1] For larger scales, Route B (Reduction of

Route A: O-Methylation of N-Protected Amino Alcohol (Recommended)

This method uses 2-amino-1-cyclohexylethanol as the starting material.[1] The critical success factor is the choice of N-protecting group and base .

-

Step 1: Protection. Protect the amine with a Boc group (tert-butyloxycarbonyl) or Phthalimide.[1] Do not use Benzyl (Bn) protection if you plan to use hydrogenolysis later, as the ether bond can be labile.[1]

-

Step 2: O-Methylation. React the protected intermediate with Methyl Iodide (MeI).[1]

-

Step 3: Deprotection. Acidic cleavage (TFA/HCl) for Boc or Hydrazine for Phthalimide.[1]

Route B: Reduction of

-Methoxy Amide

This route avoids competition between N- and O-alkylation entirely.[1]

-

Precursor:

-Methoxy-cyclohexylacetamide.[1] -

Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF (

).[1]

Visualizing the Workflow

Caption: Decision tree comparing the O-Methylation pathway (Route A) and Amide Reduction pathway (Route B).

Module 2: Optimization & Troubleshooting (FAQs)

Issue 1: Low Yield during O-Methylation (Elimination Products)

User Report: "I am using NaH and MeI to methylate N-Boc-2-cyclohexyl-2-hydroxyethanamine, but I am observing a significant amount of vinyl cyclohexane byproduct."

Root Cause:

Sodium Hydride (NaH) is a strong, non-nucleophilic base that promotes E2 elimination , especially because the cyclohexyl ring provides steric bulk that hinders substitution (

Corrective Protocol: Switch to a milder base or Phase Transfer Catalysis (PTC).[1]

| Parameter | Standard Condition (High Risk) | Optimized Condition (Recommended) | Mechanism Benefit |

| Base | NaH (60% dispersion) | Ag₂O (Silver Oxide) or KHMDS | Ag₂O acts as a mild acid scavenger; KHMDS is bulky and less likely to cause elimination at low temps.[1] |

| Solvent | THF | DMF or DCM (for Ag₂O) | DMF promotes |

| Temperature | 0°C to RT | -78°C to -20°C (if using KHMDS) | Kinetic control suppresses elimination.[1] |

Expert Tip: If using Ag₂O, add 1.5 eq of Ag₂O and 5 eq of MeI in DCM.[1] Stir for 24-48h. This method is slow but virtually eliminates the vinyl side-product [1].

Issue 2: N-Methylation Contamination

User Report: "I see a mass peak corresponding to the dimethylated product, even though I used Boc protection."

Root Cause:

Under highly basic conditions (e.g., NaH/DMF), the carbamate proton (Boc-NH-) can be deprotonated (

Corrective Protocol:

-

Switch Protecting Group: Use Phthalimide .[1] The nitrogen in phthalimide has no acidic protons to abstract, rendering N-methylation chemically impossible during the ether formation step [2].[1]

-

Alternative Reagent: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) with a proton sponge.[1] This is a highly specific O-methylating agent that operates under neutral/acidic conditions, preserving the carbamate.

Issue 3: Amine Sticking to Silica Columns

User Report: "My crude NMR looks good, but I lose 50% of my mass during flash chromatography."

Root Cause: Primary amines interact strongly with the acidic silanols on silica gel, leading to irreversible adsorption or "tailing."[1]

Corrective Protocol:

-

Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]

-

Eluent Modifier: Use DCM:MeOH:NH₄OH (90:9:1) .[1] The ammonium hydroxide competes for silanol sites, displacing your product.[1]

-

Salt Formation: Convert the crude oil to an HCl salt (using 4M HCl in Dioxane) and recrystallize from EtOH/Et₂O instead of using chromatography.[1]

Module 3: Advanced Troubleshooting Logic

Use the following flowchart to diagnose specific reaction failures during the critical O-Methylation step .

Caption: Diagnostic workflow for resolving O-methylation failures.

References

-

Kaabi, A., et al. (2012).[1] "Preparation of O-methyl 1,2-amino alcohols." ResearchGate.[1][2] Available at: [Link]

-

Organic Chemistry Portal. "O'Donnell Amino Acid Synthesis." Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Cyclohexyl-2-methoxyethan-1-amine and its precursors before handling.

Sources

Technical Support Center: 2-Cyclohexyl-2-methoxyethan-1-amine Synthesis

Introduction: The "Deceptive Simplicity" Trap

The synthesis of 2-Cyclohexyl-2-methoxyethan-1-amine presents a classic chemoselectivity paradox. While the molecule appears structurally simple—a primary amine, a secondary ether, and a cyclohexane ring—the assembly of these motifs often triggers three competing failure modes: Hydrogenolysis (loss of the ether),

This guide deconstructs these failure points using mechanistic causality. We assume you are approaching this via one of two common routes:

-

The Aromatic Reduction Route: Hydrogenation of 2-methoxy-2-phenylethanamine.

-

The Direct Alkylation Route: O-methylation of 2-amino-1-cyclohexylethanol.

Module 1: The Hydrogenolysis Hazard

Applicable when synthesizing the cyclohexyl core via hydrogenation of a phenyl precursor.

The Problem: "Stripping" the Methoxy Group

If you are hydrogenating 2-methoxy-2-phenylethanamine to obtain the cyclohexyl analog, you may observe a product mass of

Mechanistic Insight

The starting material contains a benzylic ether . Benzylic C-O bonds are extremely labile under standard hydrogenation conditions (Pd/C,

Troubleshooting Protocol

Do NOT use Palladium on Carbon (Pd/C). It is too active toward hydrogenolysis.

Recommended Protocol: Ruthenium-Catalyzed Ring Saturation

-

Catalyst: Use

or -

Solvent: Water or dilute acetic acid (if amine is protonated). Avoid pure alcohols if trans-etherification is observed.

-

Pressure/Temp: High pressure (

), Moderate temp ( -

Self-Validation: Monitor reaction by NMR.

-

Success: Disappearance of aromatic protons (

) and retention of the methoxy singlet ( -

Failure: Disappearance of methoxy singlet (formation of 2-cyclohexylethanamine).

-

Visualizing the Competition

Figure 1: The divergent pathways of aromatic hydrogenation. Palladium favors destructive cleavage, while Ruthenium favors ring saturation.

Module 2: The N- vs. O-Alkylation Scramble

Applicable when synthesizing via methylation of 2-amino-1-cyclohexylethanol.

The Problem: Methylating the Wrong Heteroatom

Attempting to methylate the hydroxyl group with Methyl Iodide (MeI) and a base (e.g., NaH) often leads to N-methylation or N,O-dimethylation . The amine nitrogen is significantly more nucleophilic than the alkoxide oxygen in many solvents.

Mechanistic Insight

Even if you form the alkoxide with a strong base, the equilibrium concentration of free amine can trap the methylating agent. Furthermore, quaternary ammonium salts can form via "over-alkylation."

Troubleshooting Protocol

You must employ a Protection-Deprotection Strategy . Direct methylation is statistically unfavorable.

Step-by-Step Workflow:

-

N-Protection: React 2-amino-1-cyclohexylethanol with

(1.1 eq) and-

Checkpoint: Confirm disappearance of free amine by TLC (ninhydrin stain).

-

-

O-Methylation (The Critical Step):

-

Dissolve N-Boc intermediate in dry THF.

-

Add NaH (60% dispersion, 1.5 eq) at

. Let evolve -

Add MeI (1.2 eq) dropwise.

-

Why? The carbamate nitrogen (Boc-NH-) is non-nucleophilic after deprotonation compared to the alkoxide.

-

-

Deprotection: Treat with

in Dioxane.

Data: Alkylation Selectivity

| Reagent Conditions | Major Product | Yield (Target) | Notes |

| MeI, NaH, THF (No Protection) | N,N-Dimethyl & N,O-Dimethyl mix | < 10% | Uncontrollable mixture. |

| MeI, KOH, DMSO (No Protection) | N-Methylated species | < 5% | DMSO promotes N-alkylation. |

| Boc-Protection | O-Methylated Carbamate | > 85% | Standard Industry Route. |

Module 3: -Elimination Risks

Applicable during workup or distillation.

The Problem: Vinyl Formation

During the O-methylation step or subsequent distillation, you may observe the formation of a vinyl cyclohexane derivative. This is due to

Mechanistic Insight

The 2-alkoxy-ethylamine motif has a leaving group (

Troubleshooting Protocol

-

Avoid Distillation of Free Base: The free amine is more prone to elimination than the salt. Isolate the product as the Hydrochloride (HCl) or Oxalate salt .

-

Temperature Control: Do not exceed

during solvent removal. -

Quench Protocol: When quenching the NaH reaction (from Module 2), use Ammonium Chloride (

) rather than water/HCl directly to avoid localized heating which triggers elimination.

Visualizing the Protection Workflow

Figure 2: The mandatory protection strategy to bypass N-alkylation side reactions.

Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide?

A: Yes, but proceed with caution. DMS is harsher and can lead to bis-alkylation even on protected amines if the temperature is not strictly controlled (

Q: My product has a strong "fishy" odor but the NMR shows impurities. What is it?

A: The "fishy" odor is characteristic of volatile amines, including the side product dimethylamine or N-methylated impurities. If your NMR shows a singlet around

Q: How do I store the final amine?

A: Do not store as the free base. Beta-alkoxy amines can slowly oxidize or absorb

Q: I see a double bond in my NMR (5.5-6.0 ppm). What happened?

A: You likely triggered

References

- Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.

- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press.

-

Ruthenium Catalysis

Sources

Avoiding toxicity of 2-Cyclohexyl-2-methoxyethan-1-amine in cell culture

Technical Support Center: 2-Cyclohexyl-2-methoxyethan-1-amine

A Guide for Researchers on Assessing and Mitigating Cytotoxicity in Cell Culture

Disclaimer: 2-Cyclohexyl-2-methoxyethan-1-amine is not a widely characterized compound in public scientific literature. Therefore, this guide provides a comprehensive framework based on established principles for evaluating the cytotoxicity of any novel chemical entity. The protocols and strategies outlined here are designed to help you determine a safe, effective concentration for your experiments and troubleshoot unexpected toxicity.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Handling

This section addresses the preliminary questions researchers should consider before extensive experimentation with a new compound.

Q1: What is the very first step I should take before using 2-Cyclohexyl-2-methoxyethan-1-amine in my cell culture experiments?

A1: The first step is to establish a toxicity profile. It is crucial to determine the concentration range at which the compound affects cell viability. This is typically achieved by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50).[1][2] The IC50 value is the concentration of the compound that reduces a biological process (like cell growth) by 50% and serves as a critical benchmark for potency and toxicity.[1][2] Starting experiments without this data can lead to misinterpreted results due to unintended cell death.

Q2: How do I prepare the stock solution of this compound? It's not readily soluble in my culture medium.

A2: Most novel small molecules are first dissolved in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).[3] This stock is then serially diluted to create a range of working concentrations.[3] Crucially, you must include a "vehicle control" in all your experiments. This control contains the highest concentration of the solvent (e.g., DMSO) used in the experiment but not the compound itself. This ensures that any observed effects are due to the compound and not the solvent.

Q3: Which cell line should I use for initial toxicity testing?

A3: The choice of cell line is highly dependent on your research goals. However, for initial cytotoxicity screening, it is often advisable to use a common, robust, and well-characterized cell line (e.g., HeLa, HEK293, or MCF-7).[4] If your goal is to develop a therapeutic, you should test the compound on both your target cancer cell line(s) and a non-cancerous "normal" cell line to determine its selectivity index (SI)—a measure of its toxicity toward cancer cells versus normal cells.[4]

Q4: What are the most common signs of cytotoxicity I should look for?

A4: Visual inspection under a microscope is the first line of defense. Look for:

-

Changes in Morphology: Cells may shrink, round up, and detach from the culture surface.

-

Reduced Cell Density: A noticeable decrease in the number of cells compared to the vehicle control.

-

Increased Debris: The presence of floating dead cells and cellular fragments.

-

Rapid pH Change: A sudden drop or rise in the pH of the culture medium (indicated by a color change if using phenol red) can signify widespread cell death or metabolic stress.[5]

Section 2: Troubleshooting Guide - Determining the Cytotoxicity Profile

This guide provides a systematic workflow for quantifying the toxicity of 2-Cyclohexyl-2-methoxyethan-1-amine.

Workflow: Establishing a Compound's Cytotoxicity Profile

This diagram outlines the essential steps from initial compound treatment to IC50 determination.

Caption: Workflow for Establishing a Compound's Cytotoxicity Profile.

Protocol: Determining IC50 using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[7]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

2-Cyclohexyl-2-methoxyethan-1-amine stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.[3]

-

Compound Treatment:

-

Prepare serial dilutions of your compound in culture medium. A common range for a new compound is from 100 µM down to nanomolar concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

-

Controls are essential:

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

-

Untreated Control: Cells in medium alone.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., staurosporine).

-

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Assay:

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.[3]

-

Plot the % viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Use non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value from the curve.[9][10]

-

Data Interpretation

A typical dose-response experiment might yield data like this:

| Compound Conc. (µM) | Log [Conc.] | % Viability (Relative to Vehicle) |

| 100 | 2.0 | 5% |

| 30 | 1.48 | 15% |

| 10 | 1.0 | 48% |

| 3 | 0.48 | 85% |

| 1 | 0.0 | 95% |

| 0 (Vehicle) | - | 100% |

From a curve plotted with this data, the IC50 would be determined as the concentration that results in 50% viability, which is approximately 10 µM in this example.

Section 3: Troubleshooting Guide - Investigating the Mechanism of Toxicity

If you observe significant toxicity, understanding how the cells are dying can help in developing mitigation strategies. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[11]

Q: My compound is highly toxic even at low concentrations. How can I tell if it's causing apoptosis or necrosis?

A: You can distinguish between these pathways using specific assays:

-

To Detect Necrosis: Measure the release of lactate dehydrogenase (LDH). LDH is a stable enzyme present in the cytoplasm of all cells that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11][12][13] An LDH assay measures the enzyme's activity in your culture supernatant.[14]

-

To Detect Apoptosis: Use an Annexin V staining assay. In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry.[15][17] Co-staining with a viability dye like propidium iodide (PI) or DAPI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).[16][18]

Decision Tree: Investigating Cell Death Mechanism

Caption: Decision Tree for Troubleshooting Unexpected Cell Death.

Section 4: Strategies for Mitigating Unwanted Toxicity

Once you have characterized the toxicity of 2-Cyclohexyl-2-methoxyethan-1-amine, you can employ several strategies to work with it effectively in your desired non-toxic concentration range.

Q: I have an IC50 value, but I need to use the compound for a non-cytotoxic experiment (e.g., signaling study). How do I choose a concentration?

A: A general rule of thumb is to use the compound at a concentration that is at least 10-fold below its IC50 value. For example, if the IC50 is 10 µM, a starting concentration for a non-toxic application would be ≤ 1 µM. You should always confirm that your chosen concentration does not affect cell viability over the time course of your experiment using an MTT assay or direct cell counting.

Q: Can I reduce toxicity by changing my experimental conditions?

A: Yes. Several parameters can be adjusted:

-

Reduce Exposure Time: Toxicity is often a function of both concentration and duration. If a 48-hour incubation is toxic, determine if a shorter exposure (e.g., 6, 12, or 24 hours) is sufficient for your desired biological effect while minimizing cell death.

-

Optimize Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to small molecules, effectively reducing their free concentration. If you are working in low-serum or serum-free conditions, the compound may appear more potent. Consider if your experiment can be performed in the presence of a low percentage of serum (e.g., 1-2%).

-

Change the Medium Frequently: For long-term experiments, toxic metabolites of the compound or the cells can accumulate. Replacing the medium (containing the compound at the desired concentration) every 24-48 hours can help maintain a healthier culture environment.[19]

Q: What if the compound is still toxic at the concentration needed for its primary effect?

A: This indicates a narrow therapeutic window and presents a significant challenge.

-

Structural Analogs: If possible, investigate if structural analogs of the compound are available that retain the desired activity but have a better toxicity profile.

-

Co-treatment with Cytoprotective Agents: If the mechanism of toxicity is known (e.g., induction of oxidative stress), co-treatment with an antioxidant (like N-acetylcysteine) might mitigate the toxicity. This approach, however, adds complexity to the experimental system.

-

Re-evaluate the Target: If the compound's toxicity cannot be separated from its primary effect, it may indicate that the biological target itself is critical for cell survival, making the compound unsuitable for applications that require long-term cell viability.

By following these structured troubleshooting guides and protocols, researchers can confidently characterize the cytotoxic properties of 2-Cyclohexyl-2-methoxyethan-1-amine and establish robust, reproducible experimental conditions.

References

-

Annexin V Stain Protocol. East Carolina University - Brody School of Medicine. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Chan, F. K.-M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. [Link]

-

Detection of necrosis by release of lactate dehydrogenase activity. Semantic Scholar. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]

-

Detection of necrosis by release of lactate dehydrogenase activity. (2013). PubMed - NIH. [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

-

IC50. Wikipedia. [Link]

-

Mtt Assay for cell viability. (2018, August 28). Slideshare. [Link]

-

MTT (Assay protocol). [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

How to determine IC50 value of a compound ? (2017, January 23). ResearchGate. [Link]

-